N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
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Overview
Description
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.258. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Binding and Activity
- Naphthalene derivatives, including those related to the chemical structure , have been investigated for their affinity and selectivity towards sigma receptors. These receptors are involved in several central nervous system (CNS) functions, and compounds that can selectively bind to sigma receptors may have therapeutic potential in neurology and psychiatry. For example, certain derivatives have shown to be potent ligands for the sigma(1) receptor, offering insights into receptor binding characteristics and potential therapeutic applications in tumor research and therapy due to their antiproliferative activity in cell models (Berardi et al., 2005).
Neuromodulatory Activity
- Research on phenylaminotetralins (a class of compounds similar to the specified chemical structure) has indicated that these compounds can stimulate tyrosine hydroxylase activity in rodent brain tissue, implicating the involvement of a novel neuromodulatory sigma-like receptor. This finding suggests potential applications in modulating dopamine function, which is crucial for conditions like Parkinson's disease and schizophrenia (Wyrick et al., 1993).
Anticancer Activity
- Some derivatives of 1-aminotetralins, structurally related to the specified compound, have been synthesized and evaluated for their anticancer activity against human cancer cell lines. These studies have led to the identification of compounds with significant cytotoxic activity, highlighting the potential for developing new anticancer agents based on modifications of the tetrahydronaphthalene scaffold (Özgeriş et al., 2017).
Fluorescent Probes for Molecular Diagnosis
- Derivatives of tetrahydronaphthalenes have been explored for their use as fluorescent probes, particularly for the detection of biomarkers associated with diseases like Alzheimer's. This application is based on the optical properties of these compounds, which can bind to specific targets such as β-amyloid aggregates, providing a tool for molecular diagnosis and the study of disease pathology (Fa et al., 2015).
Safety and Hazards
Future Directions
Recent developments suggest that hydroxylamines may have broader applications such that a review covering recent developments in the synthesis of this functional group is timely . This review primarily covers developments in the past 15 years in the preparation of di- and trisubstituted hydroxylamines .
Properties
IUPAC Name |
(NE)-N-(5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13-14/h6-7,14H,3-5H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOISDFKVEZFS-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=NO)C2=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC/C(=N\O)/C2=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.